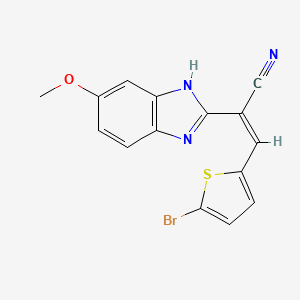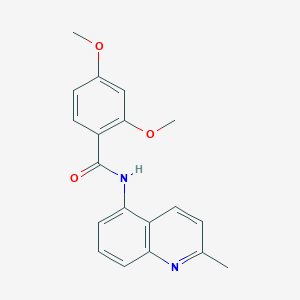![molecular formula C16H17N5O6 B5338817 6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol, commonly known as DAPI, is a fluorescent stain used in biological research to label DNA. DAPI is a small molecule that binds to the minor groove of double-stranded DNA with high specificity, making it a valuable tool for visualizing DNA in live and fixed cells.
作用機序
DAPI binds to the minor groove of double-stranded DNA with high specificity, forming a complex that fluoresces when excited by ultraviolet light. The binding of DAPI to DNA causes a shift in the absorption and emission spectra of the molecule, resulting in a blue fluorescence that can be visualized using fluorescence microscopy.
Biochemical and physiological effects:
DAPI is generally considered to be non-toxic to cells and tissues, although high concentrations can cause DNA damage and cell death. DAPI has been shown to induce apoptosis in some cell types, and may also have anti-tumor effects.
実験室実験の利点と制限
One of the major advantages of DAPI is its high specificity for DNA, which allows for accurate labeling of this molecule in live and fixed cells. DAPI is also relatively easy to use and does not require specialized equipment. However, DAPI has some limitations in terms of its applicability to certain types of experiments. For example, DAPI cannot be used to label RNA or other nucleic acids, and may not be suitable for certain types of imaging studies.
将来の方向性
There are several areas of research that could benefit from further development of DAPI and related fluorescent stains. One area is the development of new stains that can label specific regions of DNA or different types of nucleic acids. Another area is the development of new imaging techniques that can be used to visualize DNA and other molecules in live cells with high resolution. Finally, there is a need for further research into the potential therapeutic applications of DAPI and related compounds.
合成法
The synthesis of DAPI involves several steps, starting with the reaction of 4-nitrobenzaldehyde with diethyl malonate to form 4-(diethylamino)-3-nitrobenzaldehyde. This intermediate is then reacted with 2-bromo-1-phenylethylene to form 6-(2-bromo-1-phenylethenyl)-4-(diethylamino)-3-nitrobenzaldehyde. The final step involves the reaction of this intermediate with 2,4-dihydroxypyrimidine to form DAPI.
科学的研究の応用
DAPI is widely used in scientific research to label DNA in live and fixed cells. It has been used to study cell cycle progression, chromatin organization, and DNA damage response. DAPI is also used in fluorescence in situ hybridization (FISH) to detect specific DNA sequences in cells and tissues.
特性
IUPAC Name |
6-[(E)-2-[4-(diethylamino)-3-nitrophenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O6/c1-3-19(4-2)12-8-6-10(9-13(12)20(24)25)5-7-11-14(21(26)27)15(22)18-16(23)17-11/h5-9H,3-4H2,1-2H3,(H2,17,18,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWZJDXZTUELID-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5338740.png)
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)

![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
![N-cyclopropyl-2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]propanamide](/img/structure/B5338802.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5338805.png)
![1-[(4-fluorophenoxy)acetyl]azocane](/img/structure/B5338811.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5338826.png)

![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
